An In-Depth Technical Guide to the Chemical Properties, Synthesis, and Applications of 2,6-Dimethylquinoxaline
An In-Depth Technical Guide to the Chemical Properties, Synthesis, and Applications of 2,6-Dimethylquinoxaline
Executive Summary
2,6-Dimethylquinoxaline (CAS: 60814-29-1) is a highly valuable nitrogen-containing heterocyclic compound characterized by a pyrazine ring fused to a benzene ring, with methyl substitutions at the 2- and 6-positions[1]. In recent years, quinoxaline derivatives have garnered intense interest across multiple scientific domains. In medicinal chemistry, the quinoxaline core serves as a privileged bioisostere for quinoline and indole, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[2]. In olfactory science and agrochemicals, these derivatives are prized for their unique sensory profiles, often imparting roasted, nutty, or coffee-like notes[3].
This whitepaper provides a comprehensive, expert-level analysis of 2,6-dimethylquinoxaline, detailing its physicochemical properties, modern green-chemistry synthetic routes, and step-by-step experimental protocols designed for high-yield laboratory execution.
Structural & Physicochemical Profiling
Understanding the fundamental properties of 2,6-dimethylquinoxaline is critical for downstream applications, particularly in structure-activity relationship (SAR) studies and chromatographic purification. The electron-deficient nature of the pyrazine ring, combined with the electron-donating inductive effects of the methyl groups, dictates its reactivity and spectral signature.
Key Physicochemical Parameters
The following table summarizes the core quantitative data for 2,6-dimethylquinoxaline, establishing a baseline for analytical validation[1],,[4].
| Parameter | Value / Description |
| Chemical Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.203 g/mol |
| CAS Registry Number | 60814-29-1 |
| Melting Point | 73.0 – 74.1 °C[3] |
| LogP (Predicted) | ~2.1 |
| Physical Appearance | Red to pale yellow solid |
Spectroscopic Fingerprint (NMR Data)
Accurate structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The asymmetry introduced by the 6-methyl group on the benzene ring results in distinct chemical shifts compared to symmetrical isomers (e.g., 2,3-dimethylquinoxaline). The following validated NMR data serves as a reference for product confirmation[5]:
| Nucleus | Frequency / Solvent | Chemical Shifts (δ, ppm) & Coupling Constants (J, Hz) |
| ¹H NMR | 400 MHz, CDCl₃ | 8.69 (s, 1H, H-3), 7.89 (d, J = 8 Hz, 1H, H-8), 7.82 (s, 1H, H-5), 7.56 (dd, J = 8, 2 Hz, 1H, H-7), 2.75 (s, 3H, 2-CH₃), 2.57 (s, 3H, 6-CH₃) |
| ¹³C NMR | 100 MHz, CDCl₃ | 152.8, 145.9, 141.1, 140.6, 139.4, 132.3, 128.2, 128.1, 22.5 (2-CH₃), 21.8 (6-CH₃) |
Mechanistic Synthesis & Retrosynthetic Analysis
Historically, the synthesis of unsymmetrical quinoxalines relied on the condensation of 1,2-phenylenediamines with highly reactive, often toxic, and unstable dicarbonyl compounds (like pyruvaldehyde). This classical approach frequently suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2,6- and 2,7-isomers[6].
Modern Green Chemistry: Iridium-Catalyzed "Borrowing Hydrogen"
To circumvent the limitations of traditional condensation, modern methodologies employ sustainable C3 sources. A breakthrough approach utilizes glycerol as a dicarbonyl surrogate in the presence of an Iridium-N-Heterocyclic Carbene (Ir-NHC) catalyst[7].
Causality of Experimental Choices:
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Why Glycerol? Glycerol is a highly abundant, renewable byproduct of biodiesel production. It acts as a stable precursor that generates the reactive intermediate in situ, preventing the degradation issues associated with isolated pyruvaldehyde[8].
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Why 2,2,2-Trifluoroethanol (TFE) as a Solvent? TFE has a pKa of ~12.4. Its specific polarity and hydrogen-bonding capabilities perfectly stabilize the transition states during the Ir-catalyzed dehydrogenation of glycerol, maximizing atom efficiency and yield[8].
Mechanistic pathway of Ir-catalyzed synthesis of 2,6-dimethylquinoxaline from glycerol.
Applications in Drug Development & Olfactory Science
Pharmacological Scaffolding
The 2,6-dimethylquinoxaline moiety is a privileged scaffold in rational drug design. The nitrogen atoms in the pyrazine ring serve as excellent hydrogen-bond acceptors, interacting strongly with the hinge region of various kinases. Furthermore, the methyl groups at the 2- and 6-positions provide critical steric bulk that can be leveraged to lock the molecule into a specific bioactive conformation, enhancing target selectivity against off-target proteins[2].
Olfactory and Flavor Chemistry
Beyond pharmaceuticals, quinoxaline derivatives possess potent sensory properties. While simple quinoxalines can be pungent, the addition of methyl groups softens the profile. 2,6-Dimethylquinoxaline specifically exhibits a mild, desirable incense-like odor with distinct roasted chestnut and coffee-like notes. This makes it a highly sought-after compound in the formulation of artificial flavors and high-end fragrances[3],[9].
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify the success of the transformation before proceeding.
Protocol A: Iridium-Catalyzed Synthesis from Glycerol[8],[9]
This protocol details the green-chemistry approach using an Ir-NHC catalyst.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1.0 mmol), glycerol (1.2 mmol), and the Ir-NHC catalyst (2.0 mol %).
-
Solvent Addition & Degassing: Add 2.0 mL of 2,2,2-trifluoroethanol. Seal the tube and degas the mixture by purging with Argon for 5 minutes to prevent oxidative degradation of the catalyst.
-
Reflux: Transfer the Schlenk tube to a pre-heated oil bath at 78 °C (reflux temperature of TFE). Stir vigorously for 24–40 hours.
-
Validation Checkpoint: Extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Look for the disappearance of the diamine peak and the emergence of the product mass (m/z = 158.2).
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.
-
Validation Checkpoint: Confirm the regiochemistry of the isolated fractions using ¹H NMR, specifically looking for the singlet at δ 8.69 ppm (H-3) and the two distinct methyl singlets at δ 2.75 and 2.57 ppm[5].
-
Experimental workflow for the Ir-catalyzed synthesis of 2,6-dimethylquinoxaline.
Protocol B: Oxidation of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoxaline[3],[10]
For researchers starting from the reduced tetrahydroquinoxaline scaffold, a mild oxidation utilizing Vanadium(V) oxide (V₂O₅) provides excellent yields without over-oxidation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline (163 mg, 1.00 mmol) in toluene (6 mL).
-
Catalyst Addition: Add V₂O₅ (545 mg, 3.00 mmol) and silica gel (0.8 g) to the solution. The silica gel provides a high surface area for the heterogeneous oxidation to occur efficiently.
-
Reaction: Stir the suspension at room temperature under an ambient atmosphere until complete conversion is observed.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/AcOEt = 2/1). The starting material will disappear, and a new spot corresponding to 2,6-dimethylquinoxaline will appear at Rf = 0.40[3].
-
-
Filtration: Filter the mixture through a Celite pad to remove the V₂O₅/silica gel solid phase. Wash the pad thoroughly with ethyl acetate.
-
Isolation: Evaporate the filtrate under reduced pressure to yield the product as a red/pale-yellow solid (Typical yield: ~77%, 122 mg).
-
Validation: Determine the melting point of the isolated solid. A pure product will exhibit a sharp melting point between 73.0–74.1 °C[3].
References
-
Molaid / ChemicalBook India. 2,6-dimethylquinoxaline CAS 60814-29-1 Properties and SDS. Retrieved from: [Link]
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PubChem (NIH). 5-Fluoro-2,6-dimethylquinoxaline Chemical and Physical Properties. Retrieved from: [Link]
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Semantic Scholar / ResearchGate. Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Retrieved from:[Link]
-
ACS Omega (ACS Publications). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from: [Link]
-
RSC Publishing. Synthesis of Some Unsymmetrical Dimethylquinoxalines: A Long-Standing Problem Resolved. Retrieved from:[Link]
Sources
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